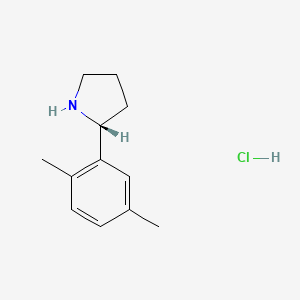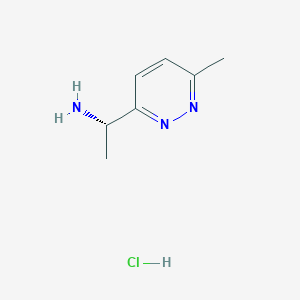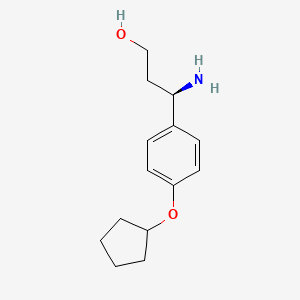
(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement It features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-cyclopentyloxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including reduction and protection of functional groups, to form an intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (3R) enantiomer.
Final Steps: The final steps involve deprotection and functional group transformations to yield this compound.
Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also incorporate purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary, but typical reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and producing desired effects.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL: The enantiomer of the compound with different stereochemistry.
3-Amino-3-(4-methoxyphenyl)propan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.
3-Amino-3-(4-ethoxyphenyl)propan-1-OL: A compound with an ethoxy group in place of the cyclopentyloxy group.
Uniqueness: (3R)-3-Amino-3-(4-cyclopentyloxyphenyl)propan-1-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(4-cyclopentyloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c15-14(9-10-16)11-5-7-13(8-6-11)17-12-3-1-2-4-12/h5-8,12,14,16H,1-4,9-10,15H2/t14-/m1/s1 |
InChI-Schlüssel |
GEYDFKOBKUESCO-CQSZACIVSA-N |
Isomerische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CCO)N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
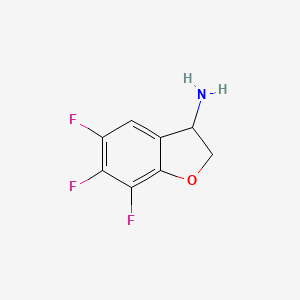
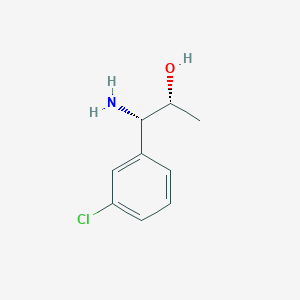

![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
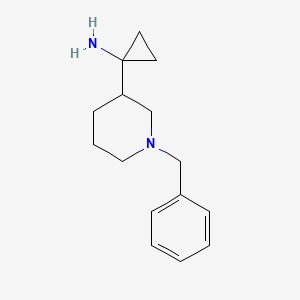
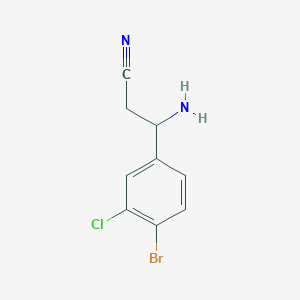

![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
